molecular formula C19H27N3O2 B047722 2,6-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine CAS No. 118949-63-6

2,6-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine

Cat. No.: B047722
CAS No.: 118949-63-6
M. Wt: 329.4 g/mol
InChI Key: UBWMXPSQXYYPJG-HUUCEWRRSA-N
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Description

2,6-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with two oxazoline groups. The tert-butyl groups attached to the oxazoline rings provide steric hindrance, making this compound particularly interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine typically involves the reaction of 2,6-dichloropyridine with (S)-4-(tert-butyl)-4,5-dihydrooxazole in the presence of a base. The reaction is carried out under an inert atmosphere, often using solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction conditions include temperatures ranging from room temperature to reflux conditions, depending on the reactivity of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,6-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metals, which are studied for their catalytic properties.

    Biology: Investigated for its potential as a chiral ligand in asymmetric synthesis, which is crucial for producing enantiomerically pure compounds.

    Medicine: Explored for its potential in drug design, particularly in the development of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of tert-butyl groups in 2,6-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine makes it unique by providing significant steric hindrance, which can enhance the selectivity and stability of the metal complexes formed. This property is particularly valuable in catalytic applications where selectivity is crucial .

Properties

IUPAC Name

(4S)-4-tert-butyl-2-[6-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c1-18(2,3)14-10-23-16(21-14)12-8-7-9-13(20-12)17-22-15(11-24-17)19(4,5)6/h7-9,14-15H,10-11H2,1-6H3/t14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBWMXPSQXYYPJG-HUUCEWRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COC(=N1)C2=NC(=CC=C2)C3=NC(CO3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1COC(=N1)C2=NC(=CC=C2)C3=N[C@H](CO3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357346
Record name 2,6-Bis(4S)(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118949-63-6
Record name 2,6-Bis(4S)(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine
Reactant of Route 2
2,6-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine
Reactant of Route 3
2,6-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine
Reactant of Route 4
2,6-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine
Reactant of Route 5
2,6-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine
Reactant of Route 6
2,6-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine

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